molecular formula C10H12BrN B11881144 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B11881144
M. Wt: 226.11 g/mol
InChI Key: RLDMEVIQFRQUMN-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is a brominated indole derivative. . The compound’s structure consists of a bromine atom attached to the indole ring, which is further substituted with two methyl groups at the 2-position and a hydrogen atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of efficient brominating agents and optimized reaction conditions can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the parent indole compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 5-substituted-2,2-dimethyl-2,3-dihydro-1H-indole derivatives.

    Oxidation: Formation of this compound-3-one.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indole.

Mechanism of Action

The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring structure play a crucial role in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C11H12BrNC_{11}H_{12}BrN and a molecular weight of approximately 239.12 g/mol. The compound features a bromine atom at the 5-position and two methyl groups at the 2-position of the indole structure, contributing to its distinctive reactivity profile.

Synthesis

The synthesis of this compound typically involves various organic reactions such as nucleophilic aromatic substitution or reduction of corresponding indole derivatives. Common methods include:

  • Reduction of Indoles : Utilizing boron hydrides for chemoselective reduction.
  • N-Alkylation : Employing alkyl halides to introduce substituents onto the indole nitrogen.

These synthetic pathways facilitate the production of this compound as an intermediate in creating more complex organic molecules .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure exhibited significant antiproliferative activities against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including MRSA (Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL) and moderate activity against Candida albicans . The presence of bromine enhances its interaction with microbial targets, potentially increasing efficacy compared to non-halogenated analogs.

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties similar to melatonin. These compounds are being explored for their ability to mitigate oxidative stress and promote neuronal survival .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antiproliferative Effects : A study indicated that specific derivatives significantly inhibited the growth of A549 cells while showing lower toxicity to normal fibroblasts .
    CompoundCell LineIC50 (μM)
    5-Bromo-Derivative AA54915
    Non-Brominated AnalogFibroblasts>50
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against MRSA and Candida albicans, revealing promising results that warrant further exploration into structure-activity relationships (SAR) .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dihydroindole

InChI

InChI=1S/C10H12BrN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3

InChI Key

RLDMEVIQFRQUMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(N1)C=CC(=C2)Br)C

Origin of Product

United States

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